6-Chlorohexan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 172.10 g/mol. This compound features a hexane backbone with a chlorine atom substituted at the sixth position and an amine functional group at the first position. It is primarily utilized in organic synthesis and as an intermediate in various
The chemical behavior of 6-chlorohexan-1-amine hydrochloride is largely dictated by its functional groups. Key reactions include:
These reactions highlight its versatility as a building block in organic synthesis .
Several synthetic routes exist for producing 6-chlorohexan-1-amine hydrochloride:
6-Chlorohexan-1-amine hydrochloride finds applications in various fields:
Interaction studies of 6-chlorohexan-1-amine hydrochloride reveal its potential effects on biological systems:
Several compounds share structural similarities with 6-chlorohexan-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
3-Chloropropan-1-amine hydrochloride | 6276-54-6 | 0.80 | Shorter carbon chain, used in similar applications. |
3-Chloro-N-methylpropan-1-amine | 97145-88-5 | 0.80 | Methyl substitution affects reactivity. |
2-Chloroethanamine hydrochloride | 870-24-6 | 0.62 | Smaller structure, different biological activity profile. |
3-Chloro-N,N-dimethylpropan-1-amine | 109-54-6 | 0.71 | Dimethyl substitution alters properties significantly. |
The unique positioning of the chlorine atom and the length of the carbon chain in 6-chlorohexan-1-amine hydrochloride contribute to its distinct reactivity and applications compared to these similar compounds .